molecular formula C9H15NO B13952522 3-Methyl-5-(pentan-3-yl)isoxazole

3-Methyl-5-(pentan-3-yl)isoxazole

Cat. No.: B13952522
M. Wt: 153.22 g/mol
InChI Key: NBHMCZUZGAKZTP-UHFFFAOYSA-N
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Description

3-Methyl-5-(pentan-3-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pentan-3-yl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method typically employs a (3 + 2) cycloaddition reaction, where the nitrile oxide acts as the dipole and the alkyne as the dipolarophile . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods have also been developed .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pentan-3-yl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce various functional groups into the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of functionalized isoxazoles .

Scientific Research Applications

3-Methyl-5-(pentan-3-yl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pentan-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-methyl-5-pentan-3-yl-1,2-oxazole

InChI

InChI=1S/C9H15NO/c1-4-8(5-2)9-6-7(3)10-11-9/h6,8H,4-5H2,1-3H3

InChI Key

NBHMCZUZGAKZTP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=NO1)C

Origin of Product

United States

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